Hedychenone

説明

Contextual Significance of Hedychenone as a Labdane (B1241275) Diterpenoid in Natural Products Chemistry

This compound is classified as a labdane-type diterpenoid, a large and diverse class of natural products characterized by a bicyclic core structure. researchgate.netresearchgate.netnih.gov Labdane diterpenoids are widely distributed in the plant kingdom and are known for their significant and varied biological activities. researchgate.net The chemical structure of this compound features a decalin ring system and a furan (B31954) ring, which are key to its biological profile. researchgate.netmdpi.com The presence of these functional groups makes this compound a noteworthy example within the furan-containing labdane diterpenes. researchgate.netnih.govacs.org Natural products, including those like this compound, have historically been a crucial source of new drugs and drug leads, with a significant percentage of all medicines being either natural products or their derivatives. biomedpharmajournal.org The structural diversity inherent in natural products makes them a valuable resource for identifying novel compounds with potential therapeutic applications. biomedpharmajournal.org

Overview of this compound's Discovery and Initial Academic Interest

This compound was first isolated from the rhizomes of Hedychium spicatum, a plant belonging to the Zingiberaceae family. researchgate.netresearchgate.netnih.govacs.orgcnjournals.com This plant species, along with others in the Hedychium genus, is found in the subtropical regions of the Himalayas and other parts of Asia. nih.gov The initial interest in this compound stemmed from the traditional medicinal uses of Hedychium species. mdpi.comnih.gov Early spectroscopic and chemical studies were crucial in deducing the furanoid diterpene structure of this compound. cnjournals.com Further research has also reported its presence in Hedychium coronarium and Hedychium yunnanense. nih.govexlibrisgroup.com The initial discovery and characterization of this compound laid the groundwork for subsequent investigations into its chemical and biological properties. mdpi.com

Positioning of this compound within Current Natural Product Drug Discovery and Chemical Biology Research

This compound is an active area of contemporary research in natural product drug discovery and chemical biology. ontosight.ai Its reported biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects, make it a compound of significant interest. researchgate.netontosight.aitargetmol.com Specifically, this compound has demonstrated potent in vitro cytotoxic activity against cancerous cells. researchgate.nettargetmol.com

The ongoing research into this compound and its derivatives is a prime example of the modern approach to drug discovery from natural sources, which combines botanical, phytochemical, and biological techniques. biomedpharmajournal.org Scientists are actively exploring the synthesis of this compound analogues to enhance its bioactivity and to understand the structure-activity relationships. researchgate.netacs.org For instance, modifications to the furanoid ring and dimerization have been shown to significantly impact its cytotoxic properties. researchgate.net This line of inquiry aims to develop new drug candidates and pharmacological agents. researchgate.net Furthermore, this compound and its derivatives are being investigated for other potential therapeutic applications, such as their α-glucosidase inhibition activity, which is relevant for antidiabetic drug development. researchgate.netnih.govacs.org The study of this compound contributes to the broader effort of exploring natural products for novel therapeutic leads. biomedpharmajournal.org

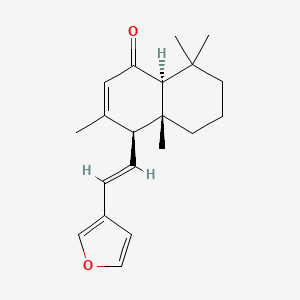

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11-13,16,18H,5,9-10H2,1-4H3/b7-6+/t16-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTCKNHXBBXULO-ZJDHVTHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C(CCCC2(C1C=CC3=COC=C3)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=COC=C3)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107930 | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919103-33-6 | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919103-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Biogenesis and Occurrence of Hedychenone

Botanical Sources and Distribution within the Hedychium Genus

The genus Hedychium, belonging to the ginger family (Zingiberaceae), comprises approximately 100 species of rhizomatous, flowering plants. nih.gov These plants are predominantly found in the subtropical regions of the Himalayas, including India, Nepal, and China, and are also distributed in Southeast Asia and Madagascar. nih.gov The rhizomes of these plants are a rich source of bioactive secondary metabolites, including a variety of terpenoids. jddtonline.inforesearchgate.net Among these, labdane-type diterpenes like hedychenone are significant chemical constituents. researchgate.net

This compound was first identified and isolated from the rhizomes of Hedychium spicatum. nih.govacs.orgnih.gov This species, commonly known as Spiked Ginger Lily or Kapur kachri, grows in the Himalayan region. jddtonline.infoefloraofindia.com The isolation process typically involves extraction from the dried rhizomes using a solvent such as chloroform, followed by purification techniques like column chromatography. nih.govnih.gov Phytochemical investigations of H. spicatum rhizomes have consistently reported this compound as a key diterpenoid constituent. silae.itwlv.ac.uk Besides this compound, other related labdane (B1241275) diterpenes have also been isolated from this plant, including 7-hydroxythis compound. researchgate.netnih.gov

Hedychium coronarium, known as Butterfly Ginger or White Ginger Lily, is another species within the genus recognized for its production of labdane diterpenes. ncsu.edunih.gov While the primary isolation of this compound is linked to H. spicatum, phytochemical studies have confirmed the presence of a variety of structurally similar labdane diterpenoids in the rhizomes of H. coronarium. nih.gov This species is widely distributed in tropical and subtropical Asia and is cultivated globally as an ornamental plant. nparks.gov.sglucidcentral.org The chemical profile of its rhizomes underscores the prevalence of the labdane skeleton within the Hedychium genus, making it a plausible, though less frequently cited, source of this compound.

Table 1: Occurrence of this compound in the Hedychium Genus

| Species | Common Name | Primary Plant Part | Confirmation of this compound |

|---|---|---|---|

| Hedychium spicatum | Spiked Ginger Lily | Rhizome | Primary source of isolation nih.govacs.org |

| Hedychium coronarium | Butterfly Ginger Lily | Rhizome | Contains related labdane diterpenes nih.gov |

Exploration of Labdane Diterpenoid Biosynthetic Pathways Relevant to this compound

The biosynthesis of labdane-related diterpenoids (LRDs), including this compound, is a complex enzymatic process. cjnmcpu.com The pathway begins with the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). cjnmcpu.comresearchgate.net The formation of the characteristic bicyclic labdane core structure is the crucial step, catalyzed by specific enzymes known as diterpene synthases (diTPSs). cjnmcpu.com

The general pathway involves:

Formation of GGPP: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) molecules are condensed to form the linear precursor, GGPP. cjnmcpu.com

Cyclization: A class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (B83284) (CPP) cation. researchgate.net

Further Modification: A class I diTPS can then facilitate further cyclization or rearrangement reactions. Subsequent modifications, such as oxidation, are carried out by other enzymes like cytochrome P450 monooxygenases (CYPs) to produce the vast diversity of LRDs. cjnmcpu.comresearchgate.net

Genomic and transcriptomic analyses are powerful tools for identifying the genes encoding the enzymes responsible for diterpenoid biosynthesis. While specific studies focusing exclusively on the this compound biosynthetic gene cluster in Hedychium are not extensively documented, research into related LRDs in other plants provides a model for this process. cjnmcpu.com By analyzing the transcriptomes of tissues where this compound accumulates (i.e., the rhizomes), researchers can identify candidate genes for diTPSs and CYPs. These candidate genes often show high expression levels in the relevant tissues. mdpi.com Identifying the specific diTPS responsible for the initial cyclization of GGPP to the labdane skeleton is the first step toward elucidating the complete biosynthetic pathway of this compound.

Heterologous biosynthesis, or heterologous expression, is a technique where the genetic blueprint for a natural product's biosynthetic pathway is transferred from the native organism into a more easily manageable host, such as yeast or bacteria. nih.govescholarship.orgnih.gov This approach allows for the reconstitution and study of the biosynthetic pathway outside of the original plant. nih.gov For complex molecules like diterpenoids, this method can confirm the function of specific genes (e.g., diTPSs and CYPs) and can be engineered for the sustainable production of the target compound. nih.govnih.gov Reconstituting the this compound pathway in a microbial host would involve expressing the identified diTPS and the necessary CYPs from Hedychium to convert a precursor like GGPP into this compound. escholarship.org

Environmental and Genetic Factors Influencing this compound Production in Plants

The production and accumulation of secondary metabolites like this compound in plants are not static but are influenced by a combination of genetic and environmental factors. These factors can significantly alter the phytochemical profile of a plant, affecting the yield of specific compounds.

Genetic Factors: The genetic makeup of a particular plant is the primary determinant of its capacity to produce certain compounds. Different species or even different genotypes within the same species (e.g., H. spicatum) can exhibit significant variation in their chemical composition and the quantity of this compound produced. researchgate.net

Environmental Factors: A range of external conditions can impact the biosynthesis of phytochemicals. academicjournals.org

Climate: Temperature, sunlight, and rainfall are critical. Plants in warmer climates, for instance, may produce higher levels of secondary metabolites as part of their defense mechanisms.

Altitude: Plants growing at higher altitudes often experience harsher conditions, which can lead to an increased synthesis of protective secondary metabolites.

Soil Composition: The availability of nutrients and the mineral composition of the soil directly influence a plant's metabolic processes and its ability to produce specific compounds.

Agronomic Practices: Factors such as planting density can affect resource availability (light, water, nutrients) for individual plants, thereby influencing their growth and chemical production. scielo.brresearchgate.net

Table 2: Factors Potentially Influencing this compound Production

| Factor Category | Specific Factor | Potential Effect on this compound Production |

|---|---|---|

| Genetic | Plant Genotype/Cultivar | Determines the baseline capacity and potential yield of this compound. |

| Environmental | Temperature & Sunlight | May increase production as part of the plant's stress response. |

| Altitude | Higher altitudes could lead to increased accumulation. | |

| Soil Nutrients | Affects overall plant health and metabolic capacity. | |

| Planting Density | Influences resource competition and individual plant growth. scielo.br |

Advanced Synthetic Methodologies and Chemical Transformations of Hedychenone

Total Synthesis Strategies for Hedychenone

The complete chemical synthesis of this compound from simple starting materials has been a subject of investigation, leading to the development of innovative synthetic routes.

Stepwise Allenoate Diene Cycloaddition Approaches for the Trimethyldecalin System

A notable total synthesis of (±)-hedychenone has been achieved, which hinges on a stepwise allenoate diene cycloaddition to construct the crucial trimethyldecalin system. ucla.eduacs.orgacs.org This approach involves the reaction of a hindered diene with an allenecarboxylate. ucla.eduacs.org The reaction proceeds through a [2+2] cycloaddition to form a cyclobutane (B1203170) intermediate, which then rearranges to the desired [4+2] cycloadducts (exo and endo isomers). ucla.eduacs.orgacs.org

The synthesis commences with the preparation of the hindered diene from 2,6-dimethylcyclohexanone. ucla.edu The subsequent cycloaddition with an allene (B1206475) carboxylate, upon heating, yields the formal Diels-Alder adducts. ucla.eduacs.org The major exo isomer is then converted to (±)-hedychenone in a four-step sequence involving reduction, oxidation, olefination, and desilylation. ucla.eduacs.org This methodology demonstrates a novel and direct approach to constructing the highly substituted and functionalized trimethyldecalin core common to many terpene natural products. ucla.edu

A similar strategy was also employed in the total synthesis of (±)-hedychilactone B, a related labdane (B1241275) diterpene. ucla.edu The key exo adduct from the stepwise [4+2] cycloaddition of the same diene and allenoate was converted to the target molecule through a seven-step process. ucla.edu

| Reactants | Conditions | Products | Yield | Reference |

| Hindered diene and allenecarboxylate | Heating at 110 °C for 14 days | [2+2] cycloadduct, exo [4+2] cycloadduct, endo [4+2] cycloadduct | 9%, 23.3%, 11.7% respectively | acs.org |

Stereoselective and Enantioselective Synthetic Investigations

While the initial total synthesis produced a racemic mixture of this compound, the principles of stereoselective and enantioselective synthesis are crucial for obtaining specific stereoisomers, which often exhibit distinct biological activities. Stereoselective reactions yield a predominance of one stereoisomer over others, and can be either enantioselective (producing one enantiomer in excess) or diastereoselective (producing one diastereomer in excess). slideshare.net

In the context of the allenoate cycloaddition, the formation of exo and endo isomers represents a diastereoselective process. ucla.edu Although a highly enantioselective total synthesis of this compound has not been explicitly detailed in the provided information, the development of enantioselective [2+2] cycloadditions of allenoates with alkenes showcases the potential for such an approach. nih.gov Achieving enantioselectivity would likely require the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of the key cycloaddition step. nih.govresearchgate.net The synthesis of other natural products containing decalin structures has successfully employed enantioselective methods, such as the Birch reduction-allylation reaction, to establish all-carbon quaternary stereocenters. researchgate.net

Semisynthesis and Derivatization Protocols for this compound Analogues

The modification of the naturally occurring this compound molecule provides a more direct route to a diverse range of analogues, enabling the exploration of structure-activity relationships.

Chemical Modifications of the Furanoid Ring System

The furanoid ring of this compound has been a primary target for chemical modification. chemfaces.comresearchgate.netnih.gov A series of analogues has been synthesized by altering this heterocyclic moiety. chemfaces.comresearchgate.netnih.gov These modifications have been shown to have a significant impact on the biological activity of the resulting compounds, suggesting that the furanoid ring is a critical pharmacophore. chemfaces.comresearchgate.net

Alterations to the Double Bond and Vinylic Methyl Functionality

In addition to the furan (B31954) ring, the exocyclic double bond and the vinylic methyl group have also been subjected to chemical alterations to generate this compound analogues. chemfaces.comresearchgate.netnih.gov These modifications, along with changes to the furanoid system, have led to the creation of a library of compounds for biological evaluation. chemfaces.comresearchgate.net For instance, the reduction of the double bond in this compound using 10% Pd/C in ethanol (B145695) yields 6,7-dihydro this compound. mdpi.com Further reduction of this derivative with lithium aluminum hydride (LiAlH4) results in 6,7,11,12-tetrahydro this compound. mdpi.com Ozonolysis of this compound has also been performed to produce an aldehyde derivative. mdpi.com

Synthesis of Sulfur-Containing this compound Analogues

A significant development in the derivatization of this compound has been the synthesis of sulfur-containing analogues. acs.orgnih.govacs.orgresearchgate.net An efficient, metal-free, and base-free methodology has been developed for the synthesis of thio-analogues of this compound. acs.orgnih.govacs.org This method involves a free radical addition reaction of thiols to this compound and exhibits a broad substrate scope, producing the desired products in good to excellent yields. acs.orgacs.org This approach has led to the creation of nineteen new thio-analogues of this compound. acs.orgnih.gov The reaction is believed to proceed via a C-S bond formation through a free radical addition pathway. acs.org

| Derivative | Reagents | Modification | Reference |

| 6,7-Dihydro this compound | 10% Pd/C, Ethanol | Reduction of double bond | mdpi.com |

| 6,7,11,12-Tetrahydro this compound | LiAlH4, THF | Reduction of 6,7-dihydro this compound | mdpi.com |

| Aldehyde derivative | O3, DCM | Ozonolysis | mdpi.com |

| Thio-analogues | Thiols | Free radical addition | acs.orgacs.org |

Dimerization Strategies for this compound and Their Chemical Consequences

The dimerization of this compound, a process of joining two molecules, represents a significant synthetic modification that can profoundly influence its biological activity. Research has shown that the reduction of this compound using an aluminum-mercury (Al-Hg) alloy in a refluxing acidic methanol (B129727) solution is a successful strategy to induce dimerization. nih.govresearchgate.net This reaction specifically leads to the formation of a dimer linked at the C-8 position of the this compound molecule. nih.govresearchgate.net

The primary chemical consequence of this C-8 dimerization is a notable enhancement of the compound's cytotoxic activity. researchgate.netnih.govresearchgate.net Structure-activity relationship (SAR) studies have underscored the importance of this dimerization for its biological efficacy. researchgate.netresearchgate.net These studies indicate that while the furanoid ring of the this compound monomer is crucial for its inherent cytotoxicity, the formation of a dimer through the C-8 position significantly amplifies this effect. nih.govresearchgate.net This suggests that the spatial arrangement and increased molecular complexity of the dimer play a critical role in its interaction with biological targets.

While the Al-Hg alloy method is a documented strategy, the exploration of other dimerization methodologies for this compound remains an area for further investigation. General synthetic methods for the dimerization of α,β-unsaturated ketones, a class of compounds to which this compound belongs, could potentially be adapted. These methods include photochemical reactions and the use of various catalysts, though their specific applicability to this compound has not been detailed in the available research. researchgate.net

Table 1: this compound Dimerization Details

| Dimerization Strategy | Reagents and Conditions | Key Outcome | Reference |

|---|---|---|---|

| Reductive Dimerization | Aluminum-mercury (Al-Hg) alloy, HCl–MeOH/reflux, 3 h | Formation of a C-8 linked this compound dimer with significantly enhanced cytotoxic activity. | nih.govnih.govresearchgate.net |

Chemoenzymatic Synthesis Approaches for this compound and Related Diterpenoids

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for the production and modification of complex natural products like this compound. While specific chemoenzymatic routes to this compound are not extensively documented, studies on related labdane diterpenoids provide valuable insights into potential strategies.

A notable example is the enzymatic hydrolysis of Coronolactoside-I, a glycoside of a labdane diterpenoid, using the enzyme naringinase. nih.gov This reaction, carried out in an acetate (B1210297) buffer at 40°C, results in the formation of Coronalactone, the aglycone of the parent compound. nih.gov Naringinase is known for its ability to hydrolyze glycosidic bonds in various natural products. nanobioletters.combiotech-asia.org This enzymatic deglycosylation demonstrates the potential for using enzymes to modify glycosylated precursors of this compound or to introduce functional groups through selective hydrolysis.

The biosynthesis of labdane-related diterpenoids generally involves the cyclization of geranylgeranyl pyrophosphate (GGPP) and subsequent modifications by enzymes like cytochrome P450 monooxygenases. rsc.org Chemoenzymatic strategies can leverage these biosynthetic pathways. For instance, microbial biotransformation has been employed to hydroxylate labdane diterpenes at various positions, offering a green chemistry alternative to traditional chemical methods. mdpi.com Furthermore, the enzymatic formation of the furan ring, a key structural feature of this compound, is a known process in the biosynthesis of other furan-containing diterpenoids, often catalyzed by specific cytochrome P450 enzymes. biorxiv.org

These examples suggest that a chemoenzymatic approach to this compound could involve the chemical synthesis of a precursor molecule, followed by enzymatic steps to achieve specific modifications such as hydroxylation, glycosylation, or the formation of the furan ring. This approach could lead to the development of novel this compound analogs with potentially enhanced or altered biological activities.

Table 2: Chemoenzymatic Reactions Relevant to this compound Synthesis

| Reaction Type | Enzyme/Method | Substrate/Precursor | Product | Potential Application for this compound | Reference |

|---|---|---|---|---|---|

| Enzymatic Hydrolysis | Naringinase | Coronolactoside-I (a labdane diterpenoid glycoside) | Coronalactone | Deglycosylation of this compound precursors or derivatives. | nih.gov |

| Biotransformation (Hydroxylation) | Microbial enzymes (e.g., from fungi) | Labdane diterpenes | Hydroxylated labdane diterpenes | Introduction of hydroxyl groups at specific positions on the this compound scaffold. | mdpi.com |

| Enzymatic Furan Ring Formation | Cytochrome P450 monooxygenases | Clerodane backbones | Furan-containing clerodane diterpenoids | Enzymatic synthesis of the furan moiety in this compound or its analogs. | biorxiv.org |

Structure Activity Relationship Sar Investigations of Hedychenone and Its Derivatives

Comparative Analysis of the Impact of Furanoid Ring and Decalone Nucleus Modifications on Activity Profiles

Systematic modification of the hedychenone scaffold has revealed that the furanoid ring has a more substantial impact on its cytotoxic properties compared to the decalone nucleus. nih.govresearchgate.net The furan (B31954) moiety is a versatile heterocyclic structure known to be a building block for a wide range of biologically active molecules, possessing properties such as antibacterial, antiviral, and antitumor effects. mdpi.comutripoli.edu.ly

In the synthesis of this compound analogues, alterations to the furan ring led to significant changes in cytotoxicity. This suggests that the electronic and structural characteristics of this ring are critical for the compound's interaction with its biological targets. While modifications to the decalone nucleus also influence activity, the effect is less pronounced than that observed with furanoid ring alterations. nih.govresearchgate.net A summary of these findings is presented below.

Table 1: Impact of Moiety Modification on this compound's Cytotoxicity

| Modified Moiety | Relative Impact on Cytotoxicity | Observation |

|---|---|---|

| Furanoid Ring | High | Modifications lead to significant changes in biological activity, with many analogues showing increased potency. nih.govresearchgate.net |

| Decalone Nucleus | Moderate | Alterations influence activity, but to a lesser extent than furanoid ring modifications. nih.govresearchgate.net |

Influence of Stereochemical Features on this compound's Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the biological activity of chemical compounds. researchgate.netmhmedical.com The specific shape of a molecule determines how it interacts with biological targets like enzymes and receptors, which are themselves chiral. nih.gov Different stereoisomers of a compound can exhibit widely varying pharmacological properties, with one isomer often being significantly more active than others. researchgate.net

The this compound molecule possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms. While specific studies isolating and comparing the bioactivity of individual this compound stereoisomers are not extensively detailed in the reviewed literature, the fundamental principles of stereochemistry in drug action are well-established. nih.govnih.gov It is highly probable that the biological activity of this compound is stereospecific. The precise spatial orientation of the functional groups on the decalone nucleus and the side chain containing the furan ring likely dictates the binding affinity and efficacy of the molecule at its target site. Therefore, stereoselective synthesis and separation of this compound isomers would be a crucial step in fully understanding its SAR and optimizing its therapeutic potential.

Assessment of Enhanced Activity through Dimerization Strategies

Dimerization is a chemical strategy that involves linking two identical or similar molecules (monomers) to create a larger, dimeric structure. researchgate.net This approach has been successfully employed to enhance the biological potential of various active compounds. nih.gov The resulting bivalent ligand can exhibit improved pharmacological properties due to an increased concentration of pharmacophores near the target recognition sites. researchgate.net

In the case of this compound, dimerization has been shown to be a highly effective strategy for enhancing its cytotoxic activity. nih.gov Specifically, the creation of a dimer through a linkage at the C-8 position of the this compound monomer resulted in a significant increase in potency. nih.govresearchgate.net This suggests that the dimer may have an enhanced ability to interact with its biological target, possibly by binding to two sites simultaneously or by inducing a conformational change that is more favorable for activity. nih.gov The reduction of this compound with an aluminum-mercury alloy has been reported to yield such a dimerized product as the major outcome. researchgate.net

Molecular and Cellular Pharmacological Mechanisms of Hedychenone

Investigation of Cellular Cytotoxicity and Antiproliferative Mechanisms in Cancer Cell Lines

Hedychenone has demonstrated notable cytotoxic and antiproliferative effects in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms underlying these effects involve the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines, with varying degrees of efficacy. Notably, this compound has been reported to exhibit potent cytotoxic activity against the human lung adenocarcinoma cell line, A-549, with LC50 values ranging from 1.26 to 8.0 µM. nih.gov

While specific IC50 values for this compound against MCF-7 (breast adenocarcinoma), HL-60 (promyelocytic leukemia), SGC-7901 (gastric adenocarcinoma), and HELA (cervical cancer) cell lines are not extensively documented in the available literature, studies on extracts from Hedychium species, which contain this compound, provide insights into its potential activity. For instance, an ethanol (B145695) extract of Hedychium coronarium significantly inhibited the survival of HeLa cells. nih.gov It is important to note that the SGC-7901 cell line has been identified in some studies as a derivative of the HeLa cell line. cellosaurus.org

Table 1: Cytotoxic Activity of this compound and Related Extracts on Various Cancer Cell Lines

| Compound/Extract | Cell Line | Activity Metric | Value |

|---|---|---|---|

| This compound | A-549 (Lung) | LC50 | 1.26 - 8.0 µM nih.gov |

Note: The table will be updated as more specific data for this compound becomes available.

The antiproliferative effects of compounds from the Hedychium genus are linked to their ability to interfere with the cancer cell cycle and induce apoptosis. nih.govnih.gov Studies on extracts of Hedychium coronarium, which contains this compound, have shown that it can promote cell cycle arrest at the G1 phase in HeLa cells. nih.gov This arrest is associated with the upregulation of the tumor suppressor proteins p53 and p21, and the downregulation of cyclin D1, cyclin-dependent kinase 4 (CDK-4), and cyclin-dependent kinase 6 (CDK-6). nih.gov

Furthermore, the extract was found to induce apoptosis through the modulation of the Bcl-2 family of proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. The apoptotic cascade is further activated by an increase in the activity of caspases, including caspase-3, caspase-8, and caspase-9. nih.gov The expression of Fas ligand and Fas, key components of the extrinsic apoptosis pathway, has also been observed to be upregulated. nih.gov These findings suggest a multi-faceted mechanism of apoptosis induction.

Elucidation of Anti-inflammatory Mechanisms at the Cellular Level

This compound is a constituent of various Hedychium species that are traditionally used for their anti-inflammatory properties. researchgate.net While the specific molecular mechanisms of isolated this compound are still under investigation, research on extracts from this genus provides valuable insights into its potential anti-inflammatory actions at the cellular level.

The anti-inflammatory effects of plant-derived compounds are often attributed to their ability to modulate the production of key inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine, and its regulation is a key target in anti-inflammatory therapies. nih.govnih.govplos.org Interleukin-4 (IL-4) is another crucial cytokine involved in the inflammatory response, particularly in allergic inflammation. nih.govnih.govfrontiersin.org Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a cytokine that plays a role in the proliferation and differentiation of hematopoietic progenitor cells and can contribute to inflammatory processes.

While direct studies on the effect of isolated this compound on the production of TNF-α, IL-4, and GM-CSF are limited, the known anti-inflammatory activity of Hedychium extracts suggests that this compound may contribute to the modulation of these and other inflammatory cytokines.

Eosinophils and neutrophils are key immune cells involved in the inflammatory response. eaaci.orgnih.gov Eosinophilia, an increase in the number of eosinophils, is a characteristic feature of various inflammatory conditions, including allergic diseases. nih.govmedscape.com Neutrophils are also critical players in the innate immune response and are recruited to sites of inflammation.

Enzymatic Inhibition Studies (e.g., α-glucosidase inhibition)

This compound has been investigated for its ability to inhibit certain enzymes, which is a common mechanism of action for many therapeutic compounds.

One of the notable enzymatic inhibitory activities of this compound is against α-glucosidase. This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition can help to manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov this compound has been shown to be an effective inhibitor of α-glucosidase, with a reported IC50 value of 34.1 µM. This indicates a significant potential for this compound in the regulation of carbohydrate metabolism.

Table 2: α-Glucosidase Inhibitory Activity of this compound

| Enzyme | Inhibitor | IC50 Value |

|---|

Molecular Basis of Antioxidant Action

The antioxidant capacity of a chemical compound is fundamentally linked to its molecular structure and its ability to interact with and neutralize reactive oxygen species (ROS). This compound's antioxidant properties are rooted in its chemical nature as a phenolic compound, which allows it to act as a potent free radical scavenger.

The primary mechanism of action for phenolic antioxidants involves donating a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. nih.govmdpi.com This process is crucial in mitigating the cellular damage caused by oxidative stress. The effectiveness of this action is demonstrated in various in vitro antioxidant assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. nih.gov Studies on extracts from the Hedychium genus, rich in compounds like this compound, have shown significant scavenging activity, which is positively correlated with their total phenolic and flavonoid content. nih.gov

The molecular basis for this activity can be summarized by two main mechanisms:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable and less reactive due to the delocalization of the unpaired electron across the aromatic ring. mdpi.com

ArOH + R• → ArO• + RH

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss to yield the more stable antioxidant radical. nih.gov

ArOH + R• → ArOH•+ + R:-

These mechanisms underscore the ability of this compound to directly neutralize harmful free radicals, forming the foundation of its antioxidant effects.

Within a cellular environment, a delicate balance exists between the production of pro-oxidants (free radicals) and the capacity of the antioxidant defense system. nih.gov Oxidative stress occurs when this equilibrium shifts in favor of pro-oxidants, leading to damage to lipids, proteins, and DNA. This compound contributes to maintaining this balance not only by direct radical scavenging but also by influencing the cellular antioxidant machinery.

One of the key indicators of oxidative damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to the formation of harmful byproducts such as malondialdehyde (MDA). nih.govatlantis-press.com Studies on extracts from Hedychium spicatum have demonstrated an ability to significantly decrease MDA levels in models of oxidative damage, indicating a protective effect against lipid peroxidation. scispace.com This reduction in lipid damage is a crucial aspect of maintaining cellular integrity and function.

Furthermore, cells possess a sophisticated endogenous antioxidant defense system composed of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov These enzymes work in concert to detoxify ROS. SOD converts the highly reactive superoxide radical into hydrogen peroxide, which is then neutralized into water by CAT and GPx. nih.gov Research indicates that treatment with Hedychium extracts can enhance the activity of these crucial enzymes. For instance, in a model of CCl₄-induced liver injury, a condition characterized by massive oxidative stress, treatment with Hedychium spicatum extract led to a significant increase in SOD levels, thereby bolstering the cell's ability to combat oxidative damage.

The table below summarizes the effect of Hedychium extract on key markers of prooxidant-antioxidant status in an animal model of CCl₄-induced liver injury.

| Marker | CCl₄-Treated Group (Pro-oxidant State) | Extract-Treated Group (Restored State) | Role of Marker |

| Malondialdehyde (MDA) | Elevated | Significantly Decreased | A key indicator of lipid peroxidation and oxidative stress. scispace.commdpi.com |

| Superoxide Dismutase (SOD) | Reduced | Significantly Increased | A primary antioxidant enzyme that neutralizes superoxide radicals. nih.gov |

This evidence suggests that this compound, as a key bioactive component, helps regulate the prooxidant-antioxidant status by both reducing the load of damaging pro-oxidants (evidenced by lower MDA) and enhancing the capacity of the endogenous antioxidant defense system (evidenced by higher SOD activity).

Antimicrobial Action Mechanisms Against Bacterial Strains (e.g., Staphylococcus aureus)

Staphylococcus aureus is a significant pathogen known for its ability to cause a wide range of infections and develop antibiotic resistance. plos.org A critical factor in its virulence is the formation of biofilms, which are communities of bacteria embedded in a protective matrix that adhere to surfaces, making them highly resistant to conventional antibiotics. nih.govfrontiersin.org

This compound and related compounds from the Hedychium genus exhibit promising antimicrobial activity against S. aureus. The mechanisms of action are multifaceted, primarily targeting the bacterial cell membrane and the integrity of its biofilm.

One of the proposed mechanisms is the disruption of the bacterial cell membrane. nih.govnih.gov Compounds with hydrophobic characteristics can insert into the lipid bilayer of the bacterial membrane, disrupting its structure and increasing its permeability. jmchemsci.com This leads to the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in bacterial cell death. frontiersin.org This mechanism is supported by studies on Coronarin D, another diterpene from Hedychium, which was shown to compromise the membrane integrity of S. aureus. jmchemsci.com

Another crucial mechanism is the inhibition of biofilm formation. plos.orgresearchgate.net this compound may interfere with the processes that S. aureus uses to build and maintain its biofilm. This can occur through several pathways:

Inhibition of Virulence Gene Expression: Some compounds can down-regulate the expression of genes essential for biofilm formation and the production of virulence factors like toxins and adhesins. plos.orgnih.gov

Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. By disrupting these signaling pathways, antibiofilm agents can prevent the bacteria from establishing a mature biofilm.

Disruption of the Biofilm Matrix: The structural integrity of the biofilm depends on its extracellular polymeric substance (EPS) matrix. Compounds can inhibit the synthesis of key matrix components, leading to a weaker and more susceptible biofilm.

The table below outlines potential antimicrobial mechanisms of action against Staphylococcus aureus.

| Mechanism of Action | Description | Consequence for S. aureus |

| Cell Membrane Disruption | The compound integrates into the bacterial cell membrane, altering its fluidity and integrity. nih.gov | Leakage of vital cytoplasmic contents, leading to cell death. frontiersin.org |

| Inhibition of Biofilm Formation | Prevents the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm matrix. frontiersin.orgresearchgate.net | Reduces bacterial tolerance to antibiotics and host immune responses. |

| Downregulation of Virulence Factors | Suppresses the expression of genes that code for toxins and other proteins necessary for pathogenesis. nih.gov | Decreases the overall pathogenicity of the bacteria. |

By targeting both the viability of individual bacterial cells and their ability to form protective communities, this compound presents a promising approach to combating S. aureus infections.

Exploration of Hepatoprotective Cellular Pathways in Liver Injury Models

The liver is highly susceptible to injury from toxins, drugs, and oxidative stress. Hepatoprotective agents are substances that can prevent or mitigate damage to the liver. The antioxidant properties of this compound are intrinsically linked to its hepatoprotective effects, primarily through the modulation of key cellular defense pathways.

A central pathway in the cellular response to oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) on the DNA, initiating the transcription of a wide array of protective genes. nih.govfrontiersin.org

These Nrf2-target genes include:

Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione synthesis pathway (GCLC, GCLM). frontiersin.orgresearchgate.net

Detoxification Enzymes: Phase II enzymes that help in the metabolism and elimination of toxic substances.

By activating the Nrf2 pathway, this compound can enhance the liver's intrinsic ability to defend itself against toxic insults. This mechanism is crucial in models of drug-induced liver injury, such as those induced by acetaminophen (B1664979) or carbon tetrachloride (CCl₄), where oxidative stress is a primary driver of hepatotoxicity. frontiersin.orgresearchgate.net Studies have shown that natural compounds capable of activating Nrf2 can significantly reduce liver damage, decrease levels of liver enzymes in the blood (ALT and AST), and suppress markers of oxidative stress like MDA. frontiersin.orgresearchgate.net The protective effect is often diminished in Nrf2-deficient models, confirming the critical role of this pathway. frontiersin.org

The table below summarizes the key events in the Nrf2-mediated hepatoprotective pathway potentially activated by this compound.

| Step | Cellular Event | Functional Outcome |

| 1. Oxidative Stress | Exposure to a hepatotoxin (e.g., CCl₄) increases cellular ROS levels. | Triggers the cellular stress response. |

| 2. Nrf2 Activation | This compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. nih.gov | Nrf2 is free to move into the nucleus. |

| 3. Nuclear Translocation | Nrf2 enters the cell nucleus. | Nrf2 can now access its target genes. |

| 4. ARE Binding | Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. nih.gov | Initiates gene transcription. |

| 5. Upregulation of Cytoprotective Genes | Increased synthesis of antioxidant enzymes (e.g., HO-1, NQO1) and detoxification proteins. researchgate.net | Enhanced cellular defense against oxidative stress and toxins, leading to reduced liver cell death and inflammation. |

Through this pathway, this compound likely orchestrates a comprehensive cellular defense program that mitigates liver injury by neutralizing harmful oxidants and facilitating the detoxification of injurious substances.

Pre Clinical Efficacy and Biological Activity Spectrum of Hedychenone

In Vitro Assessments of Cytotoxic Activity in Diverse Cell Systems

Hedychenone, a labdane (B1241275) diterpenoid compound, has demonstrated notable cytotoxic activity against various cancer cell lines in laboratory settings. nih.gov Studies have explored its efficacy, and that of its synthetic analogues, in inhibiting the growth of human cancer cells. nih.govresearchgate.net

Research has indicated that modifications to the furanoid ring of the this compound structure can significantly impact its cytotoxic potential. nih.govresearchgate.net In fact, several synthesized analogues of this compound have exhibited more potent activity than the original compound. nih.govresearchgate.net The dimerization of this compound at the C-8 position has also been shown to enhance its cytotoxic effects. researchgate.net

The cytotoxic activity of this compound and related compounds has been evaluated against a range of human cancer cell lines, including those of the lung (A-549), neuroblastoma (SK-N-SH), and breast (MCF-7). researchgate.net Furthermore, other diterpenes isolated from the same plant genus, Hedychium, have shown cytotoxic effects against various cancer cell lines such as lung (A-549), melanoma (B-16), cervical (HeLa), colon (HT-29), and prostate (PC-3) cancer cells. semanticscholar.org For instance, the essential oil of Hedychium spicatum, which contains various terpenes, was found to be most selective for prostate cancer cells (PC-3) over non-cancerous fibroblast cells (3T3-L1). researchgate.net

Table 1: In Vitro Cytotoxic Activity of this compound and Related Compounds

| Compound/Extract | Cell Line | Effect |

|---|---|---|

| This compound & Analogues | Various human cancer cells | Potent cytotoxic activity nih.govresearchgate.net |

| This compound | Lung (A-549) | Cytotoxic effects researchgate.net |

| This compound | Neuroblastoma (SK-N-SH) | Cytotoxic effects researchgate.net |

| This compound | Breast (MCF-7) | Cytotoxic effects researchgate.net |

| Hedychium spicatum essential oil | Prostate (PC-3) | Selective cytotoxic activity researchgate.net |

| Hedychium sesquiterpenes | Lung (A-549), Melanoma (B-16), Cervical (HeLa), Colon (HT-29), Prostate (PC-3) | Potent cytotoxic activity semanticscholar.org |

In Vitro and Ex Vivo Evaluation of Anti-inflammatory Efficacy

The anti-inflammatory properties of this compound and extracts containing it have been investigated using various in vitro and ex vivo models. These studies often involve measuring the inhibition of key inflammatory mediators and enzymes.

Ex vivo assays using human whole blood have been employed to screen for anti-inflammatory activity by quantifying the inhibition of prostaglandin (B15479496) E2 (PGE2) production after inducing inflammation with lipopolysaccharide (LPS). nih.gov This method provides a reliable approach to assess the therapeutic potential of natural compounds before proceeding to in vivo studies. nih.gov

In vitro studies have also demonstrated the anti-inflammatory potential of related compounds by observing the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in stimulated human immune cells. mdpi.com Furthermore, the inhibition of enzymes like lipoxygenase (LOX), which are involved in the inflammatory cascade, has been a key area of investigation. mdpi.com The ability of a compound to reduce the production of reactive oxygen species (ROS) in immune cells is another important indicator of its anti-inflammatory and antioxidant potential. mdpi.com

In Vivo Pre-clinical Models for Pharmacological Activity Evaluation

The pharmacological activities of this compound and related extracts have been further explored in various in vivo preclinical models, providing valuable insights into their potential therapeutic applications. ijpcsonline.comresearchgate.net

Assessment of Anti-inflammatory Effects in Animal Models (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rats is a widely used and well-established method for evaluating the acute anti-inflammatory effects of chemical compounds. explorationpub.combrieflands.comnih.gov In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). explorationpub.comnih.gov

Extracts containing diterpenes like this compound have been tested for their ability to reduce this carrageenan-induced edema. ijpcsonline.com The anti-inflammatory activity is assessed by measuring the reduction in paw volume over several hours after administration of the test substance. nih.govnih.gov This model helps to determine the potential of a compound to inhibit the mediators of acute inflammation. explorationpub.comnih.gov

Evaluation of Hepatoprotective Activity in Chemically Induced Liver Injury Models

The hepatoprotective potential of this compound and related plant extracts has been assessed in animal models where liver damage is induced by chemicals such as carbon tetrachloride (CCl4). rjpbcs.com CCl4 is a well-known hepatotoxin used to experimentally induce liver injury in rats. rjpbcs.commdpi.com

In these studies, the administration of the test substance is evaluated for its ability to mitigate liver damage. This is typically assessed by measuring the levels of key liver enzymes in the serum, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are elevated during liver injury. rjpbcs.comnih.gov A reduction in these enzyme levels towards normal suggests a hepatoprotective effect. rjpbcs.com Additionally, histological examination of liver tissue is performed to observe the extent of cellular damage and the protective effects of the treatment. rjpbcs.comnih.gov The antioxidant capacity is also evaluated by measuring markers of oxidative stress like malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). rjpbcs.comnih.gov

Antidiabetic Potential in Pre-clinical Models via α-Glucosidase Inhibition

One of the therapeutic approaches for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.govisciii.es The inhibition of this enzyme slows down the digestion and absorption of carbohydrates, thereby reducing the increase in blood glucose levels after a meal. nih.gov

This compound and other compounds from the Hedychium genus have been investigated for their potential to inhibit α-glucosidase. researchgate.net Studies have shown that certain natural compounds and their semi-synthetic derivatives can exhibit strong α-glucosidase inhibition activity. acs.org The inhibitory potential of plant extracts against α-glucosidase is considered a marker for their antidiabetic potential. nih.govsmujo.id Research has demonstrated that methanolic extracts of some plants show significant α-glucosidase inhibition. smujo.id

Table 2: α-Glucosidase Inhibition by this compound and Related Compounds

| Compound/Extract | Activity | Reference |

|---|---|---|

| This compound | α-glucosidase inhibition potential | researchgate.net |

| Natural compound 1 and semisynthetic derivatives | Strong α-glucosidase inhibition activity | acs.org |

Antimicrobial Spectrum Analysis in Pre-clinical Settings

The emergence of antimicrobial resistance has spurred the search for new and effective antimicrobial agents from natural sources. rsc.orggardp.org this compound and its derivatives have been evaluated for their antibacterial activity. cnjournals.comcnjournals.com

Studies have shown that certain synthetic analogues of this compound possess antibacterial activity. For instance, one derivative demonstrated activity against Staphylococcus aureus. rsc.org The antimicrobial spectrum of a compound refers to the range of microorganisms it can inhibit or kill. nih.gov The development of narrow-spectrum antibacterial agents, which target specific pathogens, is gaining attention as a strategy to combat resistance. nih.gov The essential oils from plants of the Hedychium genus, which contain a variety of terpenes, have also been reported to have antibacterial and antifungal properties. ijstm.com

Advanced Analytical and Spectroscopic Methodologies for Hedychenone Research

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) has been established as a simple, precise, and convenient method for the analysis of hedychenone, especially in rhizome extracts of Hedychium spicatum. akjournals.comakjournals.com This technique is widely used for the identification, purity testing, and quantification of active ingredients in herbal raw materials and formulations. akjournals.com

A validated HPTLC-densitometry method allows for the effective separation and quantification of this compound. akjournals.com In a typical application, chromatography is performed on silica (B1680970) gel 60F254 plates. The mobile phase, a mixture of ethyl acetate (B1210297) and hexane (B92381) (commonly in a 20:80 v/v ratio), enables good separation of this compound from other components in the extract. akjournals.comakjournals.com Densitometric quantification is then carried out at a wavelength of 254 nm, using this compound as an external standard. akjournals.comakjournals.com This method is characterized by its high sensitivity and linearity over a broad concentration range. akjournals.comakjournals.com

Under optimized conditions, this compound presents a well-resolved band with a retention factor (Rf) value of approximately 0.55. akjournals.com The method has been shown to be robust, with a low relative standard deviation (RSD), making it a reliable tool for the quality control of plant materials containing this compound. akjournals.com For instance, the amount of this compound in H. spicatum rhizomes has been quantified at 0.23% using this HPTLC method. akjournals.com

HPTLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel 60F254 plates akjournals.comakjournals.com |

| Mobile Phase | Ethyl acetate–hexane (20:80, v/v) akjournals.comakjournals.com |

| Detection Wavelength | 254 nm akjournals.comakjournals.com |

| Rf Value of this compound | 0.55 akjournals.com |

| Standard | External this compound standard akjournals.comakjournals.com |

| Linearity Correlation Coefficient (r) | 0.998 akjournals.com |

HPTLC offers a cost-effective and rapid alternative to other chromatographic techniques like HPLC and GC for the routine analysis of this compound. akjournals.comcabr.ie

Ultra-Performance Liquid Chromatography Coupled with Photodiode Array Detection and Electrospray Ionization Mass Spectrometry (UPLC-PDA-ESI-MS) for Quantification

For a more detailed and sensitive quantification of this compound and its related compounds in complex mixtures, Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection and Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool. researchgate.netnih.gov This hyphenated technique provides not only quantitative data but also structural information based on the mass-to-charge ratio of the analytes.

An isocratic UPLC-PDA-ESI-MS method has been developed for the quantification of various phytoconstituents, including 7-hydroxy this compound, from Hedychium spicatum rhizomes. researchgate.netnih.gov This method has been validated according to regulatory guidelines for linearity, selectivity, limits of detection (LOD), and limits of quantification (LOQ), as well as repeatability and accuracy. researchgate.netnih.gov In one study, the highest concentration of 7-hydroxy this compound was found to be 76.7 mg/g of dried plant material. researchgate.netnih.gov

The UPLC system, with its smaller particle size columns, allows for faster and more efficient separations compared to traditional HPLC. nih.gov The PDA detector provides spectral data across a range of wavelengths, which aids in peak identification and purity assessment. nih.gov ESI-MS offers high sensitivity and the ability to analyze a wide range of compounds, providing molecular weight and fragmentation data that is crucial for structural elucidation. nih.gov

This advanced analytical approach is highly suitable for the quality assessment of H. spicatum-based herbal formulations and for screening potential bioactive compounds in plant extracts. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Standardization and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the standardization and quantification of chemical compounds in various industries, including pharmaceuticals. analyticaltoxicology.compreprints.org It is widely used for the assay of active ingredients and for quality control purposes. analyticaltoxicology.com

An HPLC method has been developed for the standardization of Hedychium spicatum oil using ethyl-p-methoxy cinnamate (B1238496) (EPMC) as a marker compound, which is a significant component of the rhizome's essential oil alongside this compound. rjpn.org The principles of this method can be adapted for the quantification of this compound. The method's validation includes parameters such as linearity, precision, and robustness to ensure reliable and reproducible results. rjpn.org

In a typical HPLC setup for the analysis of plant extracts, a C18 column is used with a mobile phase consisting of solvents like methanol (B129727), acetonitrile, and water, often with modifiers like acetic acid or phosphoric acid. impactfactor.org Detection is commonly performed using a UV-Vis detector at a wavelength where the compound of interest shows maximum absorbance. impactfactor.org For this compound and its analogues, this is often in the UV range.

The quantification is based on the peak area or height, which is plotted against the concentration of a standard to create a calibration curve. analyticaltoxicology.com HPLC's high resolution, accuracy, and sensitivity make it an indispensable tool for the precise quantification of this compound in raw materials and finished products. preprints.org

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling within Complex Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it particularly suitable for profiling the chemical composition of essential oils and complex extracts containing this compound. researchgate.netnih.gov The essential oil of Hedychium species, for example, has been analyzed by GC-MS to identify its various constituents. researchgate.net

In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of each compound, allowing for its identification by comparing the fragmentation pattern with spectral libraries. sigmaaldrich.com

While helium is the conventional carrier gas, hydrogen is also being explored as a viable alternative. sigmaaldrich.com GC-MS has been instrumental in identifying numerous compounds in Hedychium oils, including monoterpenes and sesquiterpenes. nih.gov For more complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed to enhance separation and identification capabilities. chromatographyonline.com This technique allows for the detection and characterization of a greater number of phytocompounds, providing a more complete profile of the extract. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound and its derivatives. jeolusa.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its precise structure. libretexts.org

Both 1D (¹H and ¹³C) and 2D NMR experiments are employed for structural characterization. nih.gov ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com 2D NMR techniques, such as COSY, HSQC, and HMBC, establish correlations between different nuclei, which helps in piecing together the molecular structure. researchgate.net

The structures of synthesized this compound analogues have been confirmed using NMR spectroscopy, in conjunction with other spectral data. chemfaces.comresearchgate.net These studies are crucial for understanding structure-activity relationships, where modifications to the this compound scaffold can lead to changes in biological activity. mdpi.com NMR is considered a definitive method for the verification of new compounds and is often required for publication in scientific journals. jeolusa.com

Key NMR Data for this compound and its Analogues

| Nucleus | Type of Information | Application in this compound Research |

|---|---|---|

| ¹H | Chemical shift, coupling constants, integration | Determines the number and environment of protons. nih.gov |

| ¹³C | Chemical shift | Identifies the number and type of carbon atoms. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei | Elucidates the connectivity of atoms to build the molecular structure. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthesized Analogues

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. utdallas.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. specac.com

IR spectroscopy has been used to establish the structures of synthesized this compound analogues. chemfaces.comresearchgate.net By analyzing the IR spectrum, researchers can confirm the presence of key functional groups, such as carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C), which are characteristic features of this compound and its derivatives. mdpi.com For example, the C=O stretch is typically observed as a strong, sharp peak around 1715 cm⁻¹. specac.com

While IR spectroscopy does not provide a complete picture of the molecular structure on its own, it serves as a valuable complementary technique to NMR and mass spectrometry. utdallas.edu It is particularly useful for confirming the success of chemical reactions where functional groups are modified, added, or removed. nih.gov The region of the spectrum between 1500 and 3500 cm⁻¹ is especially useful for identifying most functional groups. specac.com

Characteristic IR Absorption Frequencies for this compound and its Analogues

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3200 - 3550 | Strong, broad peak specac.com |

| C-H (Alkane) | 2850 - 2960 | Strong absorption libretexts.org |

| C=O (Ketone) | ~1715 | Sharp peak specac.com |

| C=C (Alkene) | 1640 - 1680 | Moderate band vscht.cz |

Synergistic and Combinatorial Investigations Involving Hedychenone

Assessment of Synergistic Effects with Other Phytochemicals Present in Hedychium Extracts

Hedychium species are a rich source of various bioactive compounds, and their traditional medicinal uses suggest that the therapeutic effects of the extracts may arise from the synergistic interactions of their constituent phytochemicals. researchgate.netnih.gov The rhizomes of Hedychium plants, from which hedychenone is often isolated, contain a complex mixture of labdane (B1241275) diterpenes, sesquiterpenes, and other aromatic compounds. nih.govmdpi.com While direct experimental studies quantifying the synergistic effects of this compound with other specific phytochemicals from Hedychium are not extensively detailed in the reviewed literature, the co-occurrence of multiple bioactive molecules points towards the potential for such interactions.

Future research could focus on combinatorial screening of this compound with other prominent Hedychium compounds to identify and quantify synergistic, additive, or antagonistic interactions. Such studies would be invaluable in understanding the ethnobotanical use of these plants and could guide the formulation of more effective phytomedicines.

Rational Design and Evaluation of this compound-Based Hybrid Compounds

The chemical scaffold of this compound has served as a template for the rational design and synthesis of novel hybrid compounds and analogues with improved biological activities. nih.gov This approach, often guided by structure-activity relationship (SAR) studies, involves chemically modifying the this compound molecule to enhance its potency, selectivity, or pharmacokinetic properties. The primary focus of these modifications has been on improving its cytotoxic activity against cancer cell lines. nih.gov

SAR studies have indicated that the furanoid ring of this compound plays a crucial role in its cytotoxic effects, having a greater impact than the decalone nucleus. researchgate.netnih.gov This understanding has guided the rational design of new derivatives where modifications are targeted to this specific region of the molecule. For instance, a series of analogues have been synthesized by modifying the furanoid ring, the double bond, and the vinylic methyl group of the natural this compound. nih.gov A significant number of these synthesized analogues have displayed more potent cytotoxic activity than the parent compound. nih.gov

The concept of molecular hybridization involves combining the structural features of this compound with other pharmacophores to create a single, novel molecule with potentially enhanced or multiple biological activities. nih.govtmu.edu.tw This strategy has been successfully employed in cancer drug discovery to target multiple pathways or to improve drug delivery to tumor cells. tmu.edu.tw While the reviewed literature primarily discusses the synthesis of "analogues" and "derivatives," these can be considered a form of hybrid design where the core this compound structure is appended with different functional groups or modified to create new chemical entities. The evaluation of these new compounds against various human cancer cell lines has been a key step in validating the design strategy. nih.gov

The following table summarizes the findings from studies on this compound analogues, highlighting the impact of structural modifications on cytotoxic activity.

| Modification Strategy | Rationale/Target | Observed Outcome |

| Modification of the furanoid ring | Based on SAR studies indicating its importance for cytotoxicity. researchgate.netnih.gov | Majority of analogues showed more potent activity than this compound. nih.gov |

| Alteration of the double bond and vinylic methyl group | To explore the contribution of these functionalities to the overall activity. nih.gov | Contributed to the enhanced cytotoxicity of the resulting analogues. nih.gov |

These findings underscore the potential of rational drug design and molecular hybridization strategies in leveraging the this compound scaffold to develop new and more effective therapeutic agents.

Impact of this compound Dimerization on Enhanced Biological Activity in Combinatorial Studies

A significant finding in the study of this compound's structure-activity relationship is the profound impact of dimerization on its biological activity. researchgate.netnih.gov The synthesis of a this compound dimer, particularly through a C-8 linkage, has been shown to significantly enhance its cytotoxic properties compared to the monomeric form. mdpi.comnih.gov This enhancement of activity through dimerization is a strategy that has been observed with other biologically active natural products as well, where the resulting larger molecule may have improved binding affinity to its biological target. researchgate.net

In one study, the reduction of this compound with an aluminum-mercury alloy yielded a dimerized product. researchgate.net Subsequent evaluation of this dimer revealed a marked increase in its cytotoxic potency. mdpi.comnih.gov This suggests that the spatial arrangement and the doubling of the pharmacophoric unit in the dimer contribute to a more effective interaction with cellular targets involved in cancer cell proliferation.

The table below presents a comparative overview of the cytotoxic activity of this compound and its dimer, based on descriptive findings from the literature.

| Compound | Structural Feature | Relative Cytotoxic Activity |

| This compound | Monomer | Potent in vitro activity against cancerous cells. nih.gov |

| This compound Dimer (C-8 linked) | Dimer | Significantly enhanced cytotoxic activity compared to the monomer. mdpi.comnih.gov |

These combinatorial studies, focusing on the self-combination of this compound to form a dimer, highlight a promising avenue for developing more potent anticancer agents. The increased efficacy of the this compound dimer warrants further investigation into its mechanism of action and its potential in preclinical and clinical settings.

Future Directions and Emerging Research Trajectories for Hedychenone

Computational Modeling and In Silico Approaches for Novel Target Identification and Ligand Design

Modern drug discovery has been revolutionized by computational modeling and in silico techniques, which accelerate the identification of biological targets and the design of new molecules. nih.govnih.gov For hedychenone, these approaches offer a pathway to understand its mechanisms of action and to rationally design more potent and selective derivatives.

In silico studies are instrumental in predicting the protein targets of small molecules. researchgate.net Techniques like reverse screening and molecular docking simulate the interaction between a ligand, such as this compound, and a vast library of macromolecular targets. nih.govresearchgate.net This process can identify potential binding sites and predict the binding affinity, offering insights into how this compound exerts its biological effects at a molecular level. nih.gov For instance, computational tools can help identify the most probable protein targets for this compound, providing a foundation for further experimental validation. researchgate.net

Furthermore, computer-aided drug design (CADD) plays a crucial role in ligand-based design. nih.gov By analyzing the structure of this compound, pharmacophore models can be developed. mdpi.com These models define the essential structural features required for biological activity and can be used to screen virtual libraries for new compounds with similar properties or to guide the modification of the this compound scaffold. mdpi.com Molecular dynamics simulations can then assess the stability of the ligand-protein complexes, ensuring that the designed molecules maintain favorable interactions with their target over time. mdpi.com The integration of these computational methods is a key strategy for strengthening the potency and selectivity of this compound and its future analogues. researchgate.net

Table 1: Application of Computational Methods in this compound Research

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Simulating the binding of this compound to known protein targets (e.g., inflammatory or cancer-related proteins). nih.gov | Identification of key interactions; prediction of binding affinity; elucidation of mechanism of action. |

| Reverse Screening | Screening this compound against a large database of protein structures. researchgate.net | Discovery of novel, previously unknown biological targets for this compound. |

| Pharmacophore Modeling | Identifying the essential 3D structural features of this compound responsible for its activity. mdpi.com | A virtual template for designing new analogues and for virtual screening of compound libraries. |

| QSAR Modeling | Correlating structural properties of this compound analogues with their biological activities. nih.gov | Predictive models to guide the synthesis of analogues with enhanced potency. |

| Molecular Dynamics | Simulating the dynamic behavior of this compound-protein complexes over time. mdpi.com | Assessment of binding stability and conformational changes, leading to more robust ligand design. |

Development of Advanced Analogues with Optimized Biological Profiles and Specificity

The natural this compound structure serves as a valuable scaffold for semi-synthesis. Medicinal chemistry efforts are focused on creating analogues with improved characteristics, such as enhanced potency, greater selectivity for specific targets, and better pharmacological profiles. researchgate.net Structure-activity relationship (SAR) studies are central to this process, systematically modifying different parts of the this compound molecule—such as the furanoid ring, the double bond, and vinylic methyl groups—and evaluating the impact on biological activity. researchgate.net

Research has already demonstrated the potential of this approach. A series of synthesized this compound analogues showed more potent cytotoxic activity against human cancer cell lines than the parent compound. researchgate.net In another study, the synthesis of 19 new thio-analogues of this compound yielded compounds with strong α-glucosidase inhibition activity, with several derivatives exhibiting lower IC50 values (indicating higher potency) than this compound itself. acs.orgacs.org These findings highlight that targeted chemical modifications can significantly enhance the therapeutic potential of the natural lead. acs.org The development of these advanced analogues increases the chemical diversity available for screening and provides clear directions for developing agents with specific therapeutic applications, such as antidiabetic or anticancer drugs. acs.org

Table 2: Comparison of Biological Activity of this compound and its Synthetic Analogues

| Compound | Modification | Target/Assay | Reported Activity (IC₅₀) | Source |

| This compound (1) | Parent Compound | α-glucosidase | 15.93 ± 0.29 µg/mL | acs.org |

| Analogue 3a | Thio-analogue | α-glucosidase | 9.70 ± 0.33 µg/mL | acs.org |

| Analogue 3b | Thio-analogue | α-glucosidase | 11.82 ± 0.06 µg/mL | acs.org |

| Analogue 3i | Thio-analogue | α-glucosidase | 12.23 ± 0.33 µg/mL | acs.org |

| Analogue 3j | Thio-analogue | α-glucosidase | 12.15 ± 0.14 µg/mL | acs.org |